molecular formula C9H12N2O2 B3187802 n'-(4-Methoxyphenyl)acetohydrazide CAS No. 17473-78-8

n'-(4-Methoxyphenyl)acetohydrazide

Cat. No. B3187802
CAS RN: 17473-78-8
M. Wt: 180.2 g/mol
InChI Key: BTNWTSYUNCUTSP-UHFFFAOYSA-N
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Description

N’-(4-Methoxyphenyl)acetohydrazide is a chemical compound . It is also known as N’-(p-Methoxybenzyl)acetohydrazide .


Synthesis Analysis

The synthesis of n’-(4-Methoxyphenyl)acetohydrazide involves microwave-assisted Schiff base formation by reacting 2- (4-methoxyphenyl)acetohydrazide and 4-amino-3- (4-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-thione with various substituted aldehydes . Another method involves the reaction of carbonitrile with N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide in boiling ethanol .


Molecular Structure Analysis

The molecular structure of n’-(4-Methoxyphenyl)acetohydrazide has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N- (4-methoxyphenyl) piperazine molecule were predicted .


Chemical Reactions Analysis

Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, has been used as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds, including n’-(4-Methoxyphenyl)acetohydrazide . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of n’-(4-Methoxyphenyl)acetohydrazide include a molecular weight of 180.21 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety and Hazards

The safety information for n’-(4-Methoxyphenyl)acetohydrazide includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and if swallowed, calling a poison center or doctor if feeling unwell .

Future Directions

The future directions for n’-(4-Methoxyphenyl)acetohydrazide could involve its use in the synthesis of new heterocyclic compounds . Given its role as a versatile intermediate in organic synthesis, it could be used to develop new drug molecules .

properties

CAS RN

17473-78-8

Product Name

n'-(4-Methoxyphenyl)acetohydrazide

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N'-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C9H12N2O2/c1-7(12)10-11-8-3-5-9(13-2)6-4-8/h3-6,11H,1-2H3,(H,10,12)

InChI Key

BTNWTSYUNCUTSP-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)NNC1=CC=C(C=C1)OC

Other CAS RN

17473-78-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 4-methoxyphenylhydrazine hydrochloride are dissolved in water and then triethylamine is added until the salt has been neutralized. Extraction is carried out with AcOEt and then the extract is evaporated to dryness to produce 8 g of precipitate composed of 4-methoxyphenyl-hydrazine. This compound is dissolved in 30 ml of ether and then a solution of 13 ml of acetic anhydride dissolved in 30 ml of ether is added dropwise. The mixture is stirred at 0° C. for 15 minutes and then the white precipitate formed is filtered off to produce 7.4 g of the expected compound.
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13 mL
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30 mL
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30 mL
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